Acenaphthene monopicrate (CAS 4599-99-9) is a highly crystalline, 1:1 charge-transfer (CT) co-crystal formed between the polycyclic aromatic hydrocarbon acenaphthene (electron donor) and picric acid (electron acceptor) [1]. Procured primarily as a high-purity analytical reference standard, a model system for supramolecular pi-pi stacking, and a precursor for organic non-linear optical (NLO) materials, this compound forms distinct orange-red prismatic needles [2]. Its strong intermolecular donor-acceptor interactions yield predictable thermal stability, distinct optical absorption bands, and excellent processability in standard organic solvents, making it a reliable material for both crystallographic research and optoelectronic component development [1].
Substituting acenaphthene monopicrate with pure acenaphthene or other polycyclic aromatic hydrocarbon (PAH) picrates fundamentally alters the material's phase stability, optical properties, and crystallization thermodynamics [1]. Pure acenaphthene lacks the strong electron-acceptor network provided by picric acid, resulting in a significantly lower melting point (~93 °C) and the complete absence of the characteristic visible-region charge-transfer absorption bands required for NLO applications [2]. Conversely, substituting with structurally similar in-class analogs like naphthalene picrate shifts the melting point downward (149 °C) and alters the dipole moment and crystal packing efficiency, rendering it an unsuitable drop-in replacement for precise crystallographic studies or specific optoelectronic matrix formulations [3].
Acenaphthene monopicrate exhibits a sharp, elevated melting point of 161-162.5 °C, which is significantly higher than both pure acenaphthene (~93 °C) and the closely related naphthalene picrate (149 °C) [1]. Furthermore, it maintains thermal stability up to its decomposition/explosion point at 418 °C [2]. This distinct thermal profile is a classic quantitative metric used to verify the purity of acenaphthene derivatives and ensures phase stability during high-temperature processing.
| Evidence Dimension | Melting Point |
| Target Compound Data | 161-162.5 °C |
| Comparator Or Baseline | Naphthalene picrate (149 °C) and Pure Acenaphthene (~93 °C) |
| Quantified Difference | 12-13.5 °C higher than naphthalene picrate; ~68 °C higher than pure acenaphthene |
| Conditions | Standard atmospheric pressure, capillary melting point apparatus |
The sharp, elevated melting point ensures thermal stability during optoelectronic device processing and serves as a highly reliable metric for purity and material identification in procurement.
Acenaphthene monopicrate demonstrates excellent processability for single-crystal growth via slow evaporation techniques. It exhibits optimized solubility in a 1:1 chloroform-acetone mixture and ethanol, allowing for the controlled growth of large, high-optical-quality single crystals [1]. In contrast, free picric acid is highly soluble and difficult to isolate as large, non-hygroscopic single crystals without a pi-donor, while pure acenaphthene lacks the necessary polarizability for NLO applications.
| Evidence Dimension | Crystallization Suitability |
| Target Compound Data | Forms stable, large single crystals in 1:1 chloroform-acetone |
| Comparator Or Baseline | Free picric acid (hygroscopic, difficult to crystallize as large optical-grade standalone crystals) |
| Quantified Difference | Enables reproducible slow-evaporation solution growth of NLO-grade crystals |
| Conditions | Slow evaporation solution growth technique at room temperature |
Predictable solubility and crystallization behavior in standard organic solvents enable the reproducible manufacturing of high-quality single crystals for crystallographic and optoelectronic applications.
The 1:1 molar complexation of acenaphthene with picric acid generates a distinct charge-transfer (CT) absorption band in the UV-Vis spectrum that is completely absent in the individual precursor materials [1]. This CT interaction, driven by Mulliken electron transfer from the donor (acenaphthene) to the acceptor (picric acid), imparts the compound with the necessary polarizability and optical transparency windows required for organic non-linear optical (NLO) applications [1].
| Evidence Dimension | Optical Absorption Profile |
| Target Compound Data | Exhibits distinct charge-transfer (CT) absorption bands in UV-Vis |
| Comparator Or Baseline | Pure acenaphthene (transparent/no CT band in the visible region) |
| Quantified Difference | Presence of donor-acceptor CT bands enabling NLO polarizability |
| Conditions | UV-Vis-NIR transmission spectroscopy of grown single crystals |
The distinct optical absorption profile is critical for researchers developing organic non-linear optical (NLO) materials or studying fundamental charge-transfer mechanisms.
Due to its sharp and highly reproducible melting point (161-162.5 °C), acenaphthene monopicrate is widely procured as a definitive derivative for the qualitative and quantitative identification of acenaphthene in complex polycyclic aromatic hydrocarbon (PAH) mixtures [1].
Leveraging its predictable solubility and distinct charge-transfer absorption bands, this compound is utilized as a precursor and model material for growing high-quality single crystals tailored for second harmonic generation (SHG) and other optoelectronic applications [2].
The stable 1:1 donor-acceptor architecture makes acenaphthene monopicrate an ideal baseline material for studying Mulliken charge-transfer theories, pi-pi stacking interactions, and the thermodynamics of co-crystal formation in materials science [3].